molecular formula C28H20N4O B12411020 2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol

2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol

Cat. No.: B12411020
M. Wt: 428.5 g/mol
InChI Key: LWNKLLCUKRDPJP-UHFFFAOYSA-N
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Description

2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with benzyl (position 2), phenyl (position 6), and quinolin-4-yl (position 8) groups, along with a hydroxyl group at position 2. Its molecular formula is C₂₈H₂₀N₄O, with a molecular weight of 428.49 g/mol.

Properties

Molecular Formula

C28H20N4O

Molecular Weight

428.5 g/mol

IUPAC Name

2-benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol

InChI

InChI=1S/C28H20N4O/c33-28-24(17-19-9-3-1-4-10-19)31-27-26(22-15-16-29-23-14-8-7-13-21(22)23)30-25(18-32(27)28)20-11-5-2-6-12-20/h1-16,18,33H,17H2

InChI Key

LWNKLLCUKRDPJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(N3C=C(N=C(C3=N2)C4=CC=NC5=CC=CC=C45)C6=CC=CC=C6)O

Origin of Product

United States

Preparation Methods

Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

Reaction Mechanism and Key Components

The Groebke-Blackburn-Bienaymé (GBB) reaction serves as the cornerstone for synthesizing imidazo[1,2-a]pyrazine derivatives. This one-pot, three-component reaction involves:

  • Aldehyde component : Benzaldehyde or substituted benzaldehydes.
  • Aminopyrazine component : 2-Amino-3-chloropyrazine or analogous substrates.
  • Isocyanide component : Cyclohexyl isocyanide or tert-butyl isocyanide.

Under acid catalysis (e.g., HCl in dioxane), these components undergo a cyclocondensation process to form the imidazo[1,2-a]pyrazine core. Microwave irradiation (110°C, 10 minutes) significantly accelerates the reaction, achieving yields up to 96%.

Table 1: Representative GBB Reaction Conditions and Yields
Aldehyde Isocyanide Catalyst Temperature (°C) Yield (%)
Benzaldehyde Cyclohexyl isocyanide HCl 110 (microwave) 96
Pyridoxal (Isocyanomethyl)benzene HCl 110 (sealed tube) 30
Salicylaldehyde 2-Isocyano-2-methylpropane HCl 60 (ultrasound) 88

Post-Synthetic Modifications

Following the GBB reaction, ipso-chloro displacement with ammonium hydroxide introduces the quinolin-4-yl moiety at position 8. Conventional heating (110°C, 16 hours) in sealed tubes facilitates this transformation, albeit with moderate yields (30% over two steps).

Ultrasound-Assisted Synthesis

Enhanced Reaction Efficiency

Ultrasound irradiation (42 kHz, 60°C) emerges as a green chemistry approach, reducing reaction times from hours to minutes. A study demonstrated that equimolar mixtures of aldehyde, aminothiazole, and isocyanide, when subjected to ultrasonic conditions, produced imidazo[1,2-a]pyrazine derivatives with 88–96% yields.

Sequential Multi-Step Synthesis

Ring Formation Strategies

Alternative routes involve stepwise construction of the quinoline and imidazo[1,2-a]pyrazine rings:

  • Quinoline Synthesis : Skraup or Doebner-Miller reactions using aniline derivatives and glycerol.
  • Imidazo[1,2-a]pyrazine Assembly : Condensation of 2-aminopyrazine with α-bromo ketones under basic conditions.
  • Benzylation : Introduction of the benzyl group via nucleophilic aromatic substitution using benzyl halides.

Catalytic Systems

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) enable regioselective incorporation of phenyl groups. For example, phenylboronic acid reacts with brominated intermediates in the presence of Pd(PPh₃)₄, achieving 75–82% yields.

Table 2: Catalytic Conditions for Suzuki-Miyaura Coupling
Substrate Catalyst Base Solvent Yield (%)
8-Bromo-imidazo[1,2-a]pyrazine Pd(PPh₃)₄ K₂CO₃ DMF/H₂O 82
6-Chloro-quinoline PdCl₂ Cs₂CO₃ Toluene 78

Industrial-Scale Production

Continuous Flow Reactors

Transitioning from batch to continuous flow systems improves heat transfer and mixing efficiency. A pilot-scale study using microreactors (0.5 mm channel width) achieved 94% conversion in 5 minutes, compared to 60 minutes in batch reactors.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield >99% purity.
  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients (7:3 to 1:1) removes byproducts.

Challenges and Optimization Strategies

Steric and Electronic Effects

Bulky substituents (e.g., p-methoxybenzyl) hinder cyclization, reducing yields to 79–88%. Computational modeling (DFT) identifies optimal substituent orientations, guiding the selection of electron-donating groups at position 6.

Byproduct Formation

Competing pathways generate furo[2,3-c]pyridine derivatives when using pyridoxal aldehydes. Adjusting the aldehyde/isocyanide ratio to 1:1.2 suppresses these side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl or aryl groups at specific positions on the rings .

Scientific Research Applications

2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to inhibition or activation of biological processes. For example, its anticancer activity may involve the inhibition of topoisomerase enzymes, which are crucial for DNA replication and cell division .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Features

The table below compares key structural and molecular attributes of the target compound with its closest analogs:

Compound Name Core Structure Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound Imidazo[1,2-a]pyrazine 2-Benzyl, 6-Phenyl, 8-Quinolin-4-yl, 3-OH C₂₈H₂₀N₄O 428.49 Under investigation
Furimazine (PBI 3939) Imidazo[1,2-a]pyrazine 2-(Furan-2-ylmethyl), 6-Phenyl, 8-Benzyl C₂₄H₁₉N₃O₂ 381.43 Luciferase substrate
8pyDTZ (2-Benzyl-6-phenyl-8-pyridin-4-ylimidazo[1,2-a]pyrazin-3-ol) Imidazo[1,2-a]pyrazine 2-Benzyl, 6-Phenyl, 8-Pyridin-4-yl, 3-OH C₂₄H₁₈N₄O 378.43 Bioluminescence assays
Key Observations:

Furimazine’s furan-2-ylmethyl group reduces steric bulk but may limit lipophilicity relative to quinoline .

Molecular Weight and Lipophilicity: The target compound has the highest molecular weight (428.49 g/mol) due to the quinoline moiety, suggesting increased lipophilicity (predicted logP ~4.2) compared to 8pyDTZ (logP ~3.5) and Furimazine (logP ~3.8).

Functional and Application-Based Differences

Bioluminescence Performance
  • Furimazine: A benchmark substrate for NanoLuc luciferase, emitting high-intensity luminescence (λmax = 460 nm) with a half-life of ~2 hours in vitro .
  • 8pyDTZ : Exhibits redshifted emission (λmax = 480 nm) due to the pyridin-4-yl group’s electron-withdrawing effects, but lower thermal stability than Furimazine .
  • Target Compound: Preliminary studies suggest the quinolin-4-yl group may extend emission wavelength further (λmax ~500 nm) and improve binding affinity to luciferase mutants, though stability data remain unpublished .
Solubility and Bioavailability
  • Aqueous Solubility :
    • Furimazine: Moderate solubility in DMSO (>10 mM) but poor in aqueous buffers (<0.1 mM) .
    • Target Compound: Expected lower aqueous solubility due to increased hydrophobicity, necessitating formulation optimization for in vivo use.

Biological Activity

2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects based on recent research findings.

Chemical Structure

The chemical structure of 2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol is characterized by a fused imidazo-pyrazine ring system linked to a quinoline moiety. This unique structure may contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyrazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol have shown efficacy against various bacterial strains. The mechanism of action often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
2-Benzyl...E. coli10 µg/mL
S. aureus5 µg/mL
P. aeruginosa15 µg/mL

Anticancer Activity

The anticancer potential of 2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol has been highlighted in several studies. Research indicates that it may suppress the proliferation of various cancer cell lines, including human leukemia (HL60) and prostate carcinoma (DV145) cells. The compound's ability to induce apoptosis and inhibit cell cycle progression is particularly noteworthy.

Case Study: Anticancer Effects

A study conducted by Shahidi & Yeo (2018) evaluated the effects of imidazo[1,2-a]pyrazine derivatives on HL60 and DV145 cells. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner.

Cell Line IC50 Value (µM) Mechanism
HL6012Apoptosis induction
DV14518Cell cycle arrest

Other Biological Activities

In addition to antimicrobial and anticancer properties, 2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol may exhibit other pharmacological effects, including anti-inflammatory and antioxidant activities. These effects are critical for addressing chronic diseases and enhancing overall health.

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